molecular formula C10H6FN3O B2478063 5-Amino-2-(3-fluorophenyl)-1,3-oxazole-4-carbonitrile CAS No. 1501064-61-4

5-Amino-2-(3-fluorophenyl)-1,3-oxazole-4-carbonitrile

Cat. No.: B2478063
CAS No.: 1501064-61-4
M. Wt: 203.176
InChI Key: QUWGHDAKBZIPOW-UHFFFAOYSA-N
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Description

5-Amino-2-(3-fluorophenyl)-1,3-oxazole-4-carbonitrile is a heterocyclic compound that contains an oxazole ring substituted with an amino group, a fluorophenyl group, and a carbonitrile group

Scientific Research Applications

5-Amino-2-(3-fluorophenyl)-1,3-oxazole-4-carbonitrile has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Material Science: The compound is explored for its use in the synthesis of novel polymers and materials with unique electronic properties.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Future Directions

The future directions for the use of this compound are promising. It has been suggested that it could be used in the development of new anticancer drugs . In particular, it could be used in the design of pH-responsive nano-drug delivery systems that target the acidic microenvironment of tumors .

Mechanism of Action

Target of Action

The primary target of 5-Amino-2-(3-fluorophenyl)-1,3-oxazole-4-carbonitrile is the enzyme Sulfotransferase (SULT1A1) . This enzyme plays a crucial role in the metabolism and detoxification of drugs, and its activation is required for the antiproliferative effect of the drug .

Mode of Action

This compound is metabolized and activated by SULT1A1 . The drug induces DNA-protein cross-links (DPC) and histone γ-H2AX in sensitive human tumor cell lines . The activation of SULT1A1 by the drug leads to the formation of reactive metabolites that bind to cellular macromolecules .

Biochemical Pathways

The biochemical pathway involved in the action of this compound is the Suzuki–Miyaura (SM) coupling reaction . This reaction involves the transmetalation of formally nucleophilic organic groups from boron to palladium . The drug’s action in this pathway results in the formation of new carbon-carbon bonds .

Pharmacokinetics

The pharmacokinetics of this compound involves its metabolism by Cytochrome P450 (CYP1A1 and CYP1A2) enzymes . These enzymes convert the drug into active metabolites that bind to cellular macromolecules . The drug’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties are influenced by these metabolic processes .

Result of Action

The result of the action of this compound is the induction of DNA-protein cross-links and histone γ-H2AX . This leads to the inhibition of cell proliferation, particularly in breast and renal cancer cells .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the stability of the drug in water systems can affect its action . Additionally, the drug’s action can be influenced by the presence of other compounds, such as natural flavonoids, which can inhibit the activity of SULTs and CYP enzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(3-fluorophenyl)-1,3-oxazole-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-fluorobenzonitrile with an appropriate amino acid derivative in the presence of a dehydrating agent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(3-fluorophenyl)-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonitrile group can be reduced to an amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-2-(4-fluorophenyl)-1,3-oxazole-4-carbonitrile: Similar structure but with the fluorine atom in a different position.

    5-Amino-2-(3-chlorophenyl)-1,3-oxazole-4-carbonitrile: Similar structure but with a chlorine atom instead of fluorine.

    5-Amino-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in the 3-position of the phenyl ring in 5-Amino-2-(3-fluorophenyl)-1,3-oxazole-4-carbonitrile imparts unique electronic properties that can enhance its reactivity and binding affinity in biological systems. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

5-amino-2-(3-fluorophenyl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FN3O/c11-7-3-1-2-6(4-7)10-14-8(5-12)9(13)15-10/h1-4H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUWGHDAKBZIPOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC(=C(O2)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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